molecular formula C17H28ClNO2 B612201 (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride CAS No. 72795-01-8

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride

Cat. No.: B612201
CAS No.: 72795-01-8
M. Wt: 313.9 g/mol
InChI Key: KBXMBGWSOLBOQM-CACIRBSMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI-118551 hydrochloride involves several steps. The key intermediate is 3-(isopropylamino)-1-[(7-methyl-4-indanyl)oxy]butan-2-ol. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of ICI-118551 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ICI-118551 hydrochloride primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

ICI-118551 hydrochloride has a wide range of scientific research applications:

Mechanism of Action

ICI-118551 hydrochloride exerts its effects by selectively binding to the beta-2 adrenergic receptor. This binding inhibits the receptor’s activity, preventing the usual physiological responses mediated by beta-2 adrenergic signaling. The compound’s high selectivity for the beta-2 subtype over beta-1 and beta-3 subtypes makes it a valuable tool for studying the specific functions of beta-2 adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICI-118551 hydrochloride is unique due to its high selectivity for the beta-2 adrenergic receptor, making it an ideal compound for research focused on this specific receptor subtype. Unlike non-selective beta-blockers like propranolol, ICI-118551 hydrochloride does not significantly affect beta-1 or beta-3 adrenergic receptors, allowing for more precise studies .

Biological Activity

The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride , commonly referred to as ICI 118551, is a chiral molecule with significant implications in pharmacology due to its selective action on adrenergic receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H27NO2
  • Molecular Weight : 277.4 g/mol
  • CAS Number : 72795-19-8
  • IUPAC Name : (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol; hydrochloride

ICI 118551 is a highly selective antagonist of the beta-2 adrenergic receptor (β2AR), exhibiting over 100 times greater affinity for this receptor compared to β1 and β3 subtypes. Its mechanism involves blocking the action of endogenous catecholamines like epinephrine and norepinephrine at β2ARs, which are crucial in mediating various physiological responses such as smooth muscle relaxation and modulation of neurotransmitter release.

Biological Activity

The biological activities of ICI 118551 can be summarized as follows:

  • Antagonistic Effects :
    • Inhibition of β2AR leads to decreased vasodilation and bronchodilation.
    • Potential therapeutic applications in conditions where β2AR overactivity is detrimental, such as asthma or tachycardia.
  • Neuroprotective Properties :
    • Research indicates that ICI 118551 may influence neurotropic factors and promote neurite outgrowth in neuronal cultures . This suggests potential applications in neurodegenerative diseases.
  • Cardiovascular Effects :
    • As a β2AR antagonist, it may help manage conditions characterized by excessive sympathetic stimulation.

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
AntagonismSelective inhibition of β2AR
NeuroprotectionPromotes neurite outgrowth in neuronal cultures
Cardiovascular ImpactModulation of heart rate and blood pressure

Case Study: Neurotropic Activity

A study conducted on the effects of ICI 118551 on neuronal cells demonstrated that at a concentration of 10 µM, the compound significantly stimulated neurite outgrowth without exhibiting cytotoxic effects. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .

Toxicity and Safety Profile

Toxicological assessments indicate that ICI 118551 exhibits a favorable safety profile. In animal studies, doses up to 250 mg/kg did not result in significant adverse effects or mortality, suggesting a high tolerance level . However, further investigations are necessary to fully elucidate its long-term safety and potential side effects associated with chronic use.

Properties

IUPAC Name

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMBGWSOLBOQM-CACIRBSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339098
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72795-01-8
Record name ICI 111581
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zenidolol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT820DINA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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